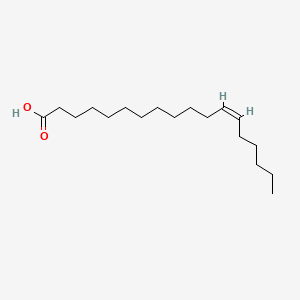

cis-12-Octadecenoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(Z)-octadec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDXHIBHVMDST-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-37-9 | |

| Record name | 12-Octadecenoic acid, (12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-OCTADECENOIC ACID, (12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological Systems Research

Endogenous Presence of cis-12-Octadecenoic Acid in Mammalian Tissues

The presence of this compound in mammalian tissues is largely attributed to dietary intake and the metabolic activities of the gut microbiota rather than endogenous synthesis by mammalian cells. When introduced into the diet, this compound is absorbed and can be incorporated into hepatic lipids. nih.gov However, the more extensively studied aspect is the presence of its hydroxylated metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA), which is generated by gut microbes. nih.govpnas.org

Research comparing specific pathogen-free (SPF) mice with germ-free mice has shown that levels of HYA are significantly higher in the colon, small intestine, and plasma of SPF mice, indicating that its presence is dependent on the gut microbiome. pnas.org These findings underscore the role of gut bacteria in producing these unique fatty acids, which are then absorbed and distributed throughout the host's tissues. nih.govpnas.org While this compound itself is utilized by host systems upon absorption, its key bioactive derivative found in tissues is the microbially-produced HYA. nih.govnii.ac.jp

Microbial Production and Metabolite Profile within Gut Ecosystems

The gut ecosystem is a primary site for the production of metabolites of this compound, which originate from the microbial transformation of dietary polyunsaturated fatty acids like linoleic acid. noster.incjsbms.jp Gut bacteria, particularly strains of Lactobacillus, play a crucial role in this bioconversion process. nih.govfrontiersin.org

Pioneering research has elucidated the metabolic pathways where gut microbes convert linoleic acid into a series of functional fatty acids. noster.inc One of the initial and key intermediates in this pathway is 10-hydroxy-cis-12-octadecenoic acid (HYA). nih.govfrontiersin.orgcaymanchem.com This conversion is catalyzed by enzymes such as conjugated linoleic acid hydratase (CLA-HY). caymanchem.com Further metabolism by microbial enzymes can convert HYA into other metabolites, such as 10-oxo-cis-12-octadecenoic acid (KetoA). nih.govsci-hub.se The saturation metabolism of polyunsaturated fatty acids by gut microbiota is considered a mode of detoxification and results in these unique fatty acid metabolites not produced by host enzymes. jsbms.jp

Table 1: Microbial Production of this compound Metabolites

| Precursor Fatty Acid | Microorganism | Key Metabolite(s) | Reference |

|---|---|---|---|

| Linoleic Acid | Lactobacillus plantarum | 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA) | nih.govnii.ac.jp |

| Linoleic Acid | Gut Lactic Acid Bacteria | 10-hydroxy-cis-12-octadecenoic acid (HYA) | frontiersin.orgkosfaj.org |

| Linoleic Acid | Gut Microbiota | 10-hydroxy-cis-12-octadecenoic acid (HYA) | noster.incjsbms.jp |

Distribution and Incorporation of this compound within Host Lipid Classes and Lipoproteins

Following absorption, this compound is distributed and incorporated into various lipid classes and lipoproteins within the host. Studies utilizing deuterium-labeled this compound have provided direct comparisons of its metabolic fate relative to its more common isomer, oleic acid (cis-9-octadecenoic acid). nih.gov

Research indicates a selective incorporation of this compound into phospholipid fractions. nih.gov Human plasma lipid data shows that all phospholipid fractions, including phosphatidylcholine and sphingomyelin (B164518), selectively incorporate this compound in preference to oleic acid. nih.gov This preferential uptake suggests a specific role or affinity of this fatty acid within the structural components of cell membranes. Furthermore, its incorporation can lead to a notable reduction in the percentage of other fatty acids, such as linoleic acid and arachidonic acid, within plasma triglyceride, phosphatidylcholine, and sphingomyelin samples. nih.gov

In contrast to its behavior in phospholipids, this compound is discriminated against in plasma neutral lipids when compared to oleic acid. nih.gov Neutral lipids, which include triacylglycerols, are the primary form of energy storage. okstate.edu The discrimination is particularly strong against the incorporation of the trans-isomer of 12-octadecenoic acid into the cholesteryl ester fraction. nih.gov

After absorption, this compound is transported within plasma lipoproteins. Chylomicron analysis reveals that it is well absorbed from the gut. nih.gov There is a varied distribution of this compound among the different classes of plasma lipoproteins, including very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). nih.gov This differential partitioning suggests that the transport and delivery of this compound to various tissues are regulated processes, influenced by the specific lipoprotein carrier. nih.gov

Table 2: Incorporation of this compound (12c-18:1) vs. cis-9-Octadecenoic Acid (9c-18:1) in Human Plasma Lipids

| Lipid Class | Incorporation Finding | Reference |

|---|---|---|

| Phospholipid Fractions (Total) | Selective preference for 12c-18:1 over 9c-18:1 | nih.gov |

| Neutral Lipids (Total) | Discrimination against 12c-18:1 compared to 9c-18:1 | nih.gov |

| Cholesteryl Esters | Strong discrimination against the trans-isomer (12t-18:1) | nih.gov |

| Plasma Lipoproteins (VLDL, LDL, HDL) | Variable distribution of 12c-18:1 observed between classes | nih.gov |

Biosynthesis and Enzymatic Transformations of Cis 12 Octadecenoic Acid

Microbial Biosynthetic Pathways and Enzymes

The formation of cis-12-octadecenoic acid and its derivatives is intricately linked to the metabolic activities of various microorganisms, particularly lactic acid bacteria and bifidobacteria found in the gut. tandfonline.com These bacteria possess enzymatic machinery capable of transforming polyunsaturated fatty acids (PUFAs) into a range of bioactive lipid molecules. pnas.orgjsbms.jp

Lactic acid bacteria, such as Lactobacillus plantarum, and certain species of bifidobacteria can metabolize dietary PUFAs like linoleic acid through a process known as saturation metabolism. pnas.orgjsbms.jppnas.org This pathway involves a series of enzymatic reactions that lead to the formation of various intermediates, including hydroxy and oxo fatty acids, conjugated fatty acids, and partially saturated fatty acids. pnas.orgnougaku.jptandfonline.com One of the key initial steps in the metabolism of linoleic acid by these microbes is its conversion to 10-hydroxy-cis-12-octadecenoic acid. pnas.orgsci-hub.senih.gov

The ability to metabolize linoleic acid and produce these compounds is strain-specific. mdpi.com For instance, Lactobacillus plantarum ZS2058 has been identified as an efficient producer of conjugated linoleic acid (CLA), with 10-hydroxy-cis-12-octadecenoic acid being a key intermediate in this process. nih.gov Similarly, while some bifidobacteria can generate 10-hydroxy-cis-12-octadecenoic acid, their role in subsequent CLA production is still being elucidated. mdpi.comnih.gov

The transformation of PUFAs in these microbes is orchestrated by a multi-enzyme system. rsc.orgnih.gov Four key enzymes have been identified in Lactobacillus plantarum that play a crucial role in the saturation pathway:

CLA-HY (Linoleate Hydratase): This enzyme, also known as myosin-cross-reactive antigen (MCRA), catalyzes the hydration of the cis-9 double bond of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid. sci-hub.sefrontiersin.orguniprot.org It can also perform the reverse reaction, dehydrating 10-hydroxy-cis-12-octadecenoic acid back to linoleic acid. uniprot.org The optimal pH for both hydration and dehydration reactions is 5.5. uniprot.org

CLA-DH (Hydroxy Fatty Acid Dehydrogenase): This enzyme is responsible for the dehydrogenation of the hydroxyl group at the C10 position of 10-hydroxy-cis-12-octadecenoic acid, converting it into 10-oxo-cis-12-octadecenoic acid in the presence of NAD+. sci-hub.seoup.com It can also catalyze the reverse hydrogenation reaction. sci-hub.se

CLA-DC (Acetoacetate Decarboxylase/Isomerase): This isomerase acts on 10-oxo-cis-12-octadecenoic acid, converting it to 10-oxo-trans-11-octadecenoic acid. sci-hub.sefrontiersin.org

CLA-ER (Enone Reductase): This enzyme catalyzes the saturation of the carbon-carbon double bond in 10-oxo-trans-11-octadecenoic acid to produce 10-oxooctadecanoic acid, a key step in the saturation of linoleic acid. sci-hub.senih.gov

The coordinated action of these enzymes is necessary for the complete saturation of linoleic acid and the production of various intermediates. pnas.orgsci-hub.se

The primary precursor for the microbial synthesis of this compound derivatives is linoleic acid (cis-9, cis-12-octadecadienoic acid), a common dietary PUFA. pnas.org The metabolic cascade initiated by microbial enzymes generates several key intermediates:

10-hydroxy-cis-12-octadecenoic acid (HYA): This is the initial product formed from the hydration of linoleic acid by CLA-HY. pnas.orgsci-hub.se It serves as a crucial intermediate in the pathway leading to CLA and other saturated fatty acids. sci-hub.sersc.org Specifically, the (S)-configuration of 10-hydroxy-cis-12-octadecenoic acid is produced with high enantioselectivity. uniprot.org

10-oxo-cis-12-octadecenoic acid (KetoA): This oxo fatty acid is formed through the dehydrogenation of 10-hydroxy-cis-12-octadecenoic acid by CLA-DH. sci-hub.senih.gov It is a subsequent intermediate that can be further converted by CLA-DC. sci-hub.se

These intermediates have been identified and confirmed in studies using various strains of Lactobacillus plantarum. nih.govebi.ac.uk

Table 1: Key Enzymes and Intermediates in the Microbial Metabolism of Linoleic Acid

| Enzyme | Precursor | Product | Cofactor(s) |

| CLA-HY (Hydratase) | Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid | FAD, NADH |

| CLA-DH (Dehydrogenase) | 10-hydroxy-cis-12-octadecenoic acid | 10-oxo-cis-12-octadecenoic acid | NAD+ |

| CLA-DC (Isomerase) | 10-oxo-cis-12-octadecenoic acid | 10-oxo-trans-11-octadecenoic acid | None |

| CLA-ER (Enone Reductase) | 10-oxo-trans-11-octadecenoic acid | 10-oxooctadecanoic acid | FAD/FMN, NADH |

This table is based on information from multiple sources. pnas.orgpnas.orgsci-hub.se

A notable feature of this microbial metabolic pathway is the reversibility of some of the enzymatic reactions.

The enzyme CLA-HY, for instance, catalyzes both the hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid and the reverse dehydration reaction. uniprot.org Similarly, CLA-DH can catalyze both the dehydrogenation of 10-hydroxy-cis-12-octadecenoic acid to its oxo derivative and the hydrogenation of 10-oxo-cis-12-octadecenoic acid back to the hydroxy form. sci-hub.se In bifidobacteria, the enzyme MCRA has been shown to be responsible for the reversible conversion between linoleic acid and 10-hydroxy-cis-12-octadecenoic acid. nih.gov This reversibility adds a layer of complexity to the regulation of fatty acid metabolism in these microorganisms.

Precursor Fatty Acids and Intermediate Hydroxy/Oxo Derivatives (e.g., 10-hydroxy-cis-12-octadecenoic acid, 10-oxo-cis-12-octadecenoic acid)

Endogenous Metabolic Conversion and Derivative Formation within Host Organisms

The microbial metabolites of linoleic acid, including 10-hydroxy-cis-12-octadecenoic acid, can be absorbed by the host and have been detected in various tissues. pnas.org Studies comparing germ-free and specific pathogen-free mice have shown that the levels of 10-hydroxy fatty acids derived from linoleic acid are significantly higher in the presence of gut microbiota, indicating their microbial origin. tandfonline.compnas.org

Once absorbed, this compound and its derivatives can be incorporated into hepatic lipids. nih.gov However, research suggests that this compound itself has little to no influence on the activity levels of key lipogenic enzymes in the liver, such as fatty acid synthetase and acetyl-CoA carboxylase, unlike its precursor, linoleic acid. nih.gov

The presence of these microbial-derived fatty acids in host tissues suggests they may play a role in host physiology. For example, 10-hydroxy-cis-12-octadecenoic acid has been shown to ameliorate intestinal epithelial barrier impairment. nih.gov The dynamic balance of linoleic acid and its metabolites in the gut, maintained by both dietary intake and bacterial metabolism, can influence inflammatory responses. researchgate.net

Cellular and Molecular Mechanisms of Action of Cis 12 Octadecenoic Acid and Its Metabolites

Modulation of Cellular Signaling Pathways

The biological activities of cis-12-octadecenoic acid and its metabolites are significantly mediated through their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.

A key mechanism of action for 10-hydroxy-cis-12-octadecenoic acid (HYA) involves its function as an agonist for G protein-coupled receptors GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4). kosfaj.orgtandfonline.com Research indicates that HYA is a more potent agonist for both GPR40 and GPR120 than its precursor, linoleic acid. researchgate.net

In intestinal epithelial Caco-2 cells, HYA has been shown to significantly up-regulate the expression of GPR40. researchgate.netnih.gov Its binding to these receptors initiates cellular responses, as demonstrated in HEK293 cells engineered to express human GPR40, where HYA induced intracellular calcium mobilization with greater sensitivity than linoleic acid. nih.govcaymanchem.com The activation of GPR40 and GPR120 in enteroendocrine cells by HYA is also linked to the promotion of glucagon-like peptide-1 (GLP-1) secretion, a hormone crucial for glucose homeostasis. kosfaj.orgtandfonline.com

Interestingly, the reliance on these receptors can be cell-type specific. In 3T3-L1 adipocytes, the effects of HYA on reducing lipid content and suppressing lipogenic gene expression were found to be independent of GPR40 and GPR120 activation, suggesting the involvement of alternative pathways in these cells. mdpi.compreprints.org

Table 1: Interaction of 10-hydroxy-cis-12-octadecenoic acid (HYA) with GPR40 and GPR120

| Finding | Cell Type | Receptor(s) Involved | Outcome | Citations |

|---|---|---|---|---|

| Potent Agonism | HEK293 | GPR40, GPR120 | Stronger activation compared to linoleic acid. | researchgate.net |

| Receptor Upregulation | Caco-2 | GPR40 | Increased mRNA expression of the receptor. | researchgate.netnih.gov |

| Calcium Mobilization | HEK293 (expressing human GPR40) | GPR40 | Induced intracellular Ca²⁺ responses. | nih.govcaymanchem.com |

| GLP-1 Secretion | Enteroendocrine L cells | GPR40, GPR120 | Promoted secretion of glucagon-like peptide-1. | kosfaj.orgtandfonline.compreprints.org |

Following receptor engagement, the signals initiated by this compound metabolites are transduced through various downstream pathways.

MEK-ERK Pathway: The activation of GPR40 by HYA has been shown to trigger the Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling cascade. nih.gov This pathway is crucial for mediating some of HYA's protective effects, such as the amelioration of intestinal epithelial barrier impairment. researchgate.netresearchgate.net Studies using MEK inhibitors have confirmed that the barrier-recovering effects of HYA are, at least in part, dependent on this pathway. researchgate.netnih.gov

PPARγ Activation: Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, are nuclear receptors that act as transcription factors regulating lipid metabolism and inflammation. Metabolites of linoleic acid, including keto- and hydroxy-octadecenoic acid species, can activate these receptors. uj.edu.plnih.gov Specifically, 10-oxo-cis-12-octadecenoic acid (KetoA), another metabolite derived from linoleic acid, is a potent PPARγ agonist. uj.edu.pl This activation leads to the induction of adipocyte differentiation and has been implicated in anti-inflammatory effects. uj.edu.plnih.gov

TRPV1 Activation: The transient receptor potential vanilloid 1 (TRPV1) channel is another target for linoleic acid metabolites. Research has demonstrated that KetoA can increase energy expenditure through the activation of TRPV1. tandfonline.com

Interactions with G Protein-Coupled Receptors (GPR40, GPR120)

Influence on Cellular Gene Expression Profiles

The activation of signaling pathways by this compound and its metabolites culminates in the altered expression of specific genes, thereby modulating cellular functions related to lipid metabolism and inflammation.

Metabolites of this compound have a notable impact on the expression of genes central to lipid synthesis and storage. In 3T3-L1 adipocytes, HYA suppresses the expression of key lipogenic genes, including Fatty Acid Synthase (Fas), Acetyl-CoA Carboxylase 1 (Acc1), and Stearoyl-CoA Desaturase 1 (Scd1). mdpi.compreprints.org This effect is mediated through the activation of AMP-activated protein kinase (AMPK). mdpi.compreprints.org

In hepatocytes, HYA and KetoA have been found to reduce triacylglycerol levels by decreasing the expression of Sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. kyoto-u.ac.jp This action inhibits the broader lipogenic gene program. This aligns with findings on related conjugated linoleic acid isomers that also down-regulate SREBP-1c and its upstream regulator, Liver X receptor α (LXRα). nih.govfrontiersin.org

Table 2: Regulation of Lipid Metabolism Genes by HYA/KetoA

| Gene Target | Effect | Cell Type | Proposed Mechanism | Citations |

|---|---|---|---|---|

| Fas, Acc1, Scd1 | Downregulation | 3T3-L1 Adipocytes | AMPK Activation | mdpi.compreprints.org |

A significant anti-inflammatory mechanism of HYA involves the specific modulation of the tumor necrosis factor (TNF) signaling pathway. Tumor necrosis factor is a key pro-inflammatory cytokine that signals through two receptors, TNFR1 and TNFR2. thermofisher.com Research has consistently shown that HYA suppresses the expression of TNF receptor 2 (TNFR2) at both the mRNA and protein levels in intestinal epithelial cells and colonic tissue. researchgate.netnih.govresearchgate.net This suppression is a targeted effect, as HYA does not appear to affect the expression of TNFR1. nih.gov By downregulating TNFR2, HYA can attenuate the inflammatory cascade initiated by TNF-α, contributing to its protective effects in inflammatory conditions like colitis. researchgate.netnih.gov This regulatory action on TNFR2 is linked to the GPR40-MEK-ERK signaling pathway. researchgate.netresearchgate.net

Regulation of Genes Associated with Lipid Metabolism

Role in Cellular Homeostasis and Membrane Dynamics

From a biophysical perspective, the structure of fatty acids is a critical determinant of biological membrane properties. As a cis-monounsaturated fatty acid, this compound possesses a kink in its acyl chain. frontiersin.org The incorporation of such cis fatty acids into the phospholipid bilayer of cell membranes increases membrane fluidity. frontiersin.org This change in the physical state of the membrane can influence the function of embedded proteins, such as transporters and receptors. frontiersin.orgmdpi.com An imbalance in the fatty acid composition of membranes can disrupt this homeostasis and lead to cellular dysfunction. nih.gov The presence of cis fatty acids can induce negative curvature in the membrane, which is important for processes like vesicle formation and fission. frontiersin.org This contrasts sharply with trans fatty acids, which have a more linear structure and tend to increase membrane rigidity. frontiersin.org Therefore, this compound plays a role in maintaining the dynamic and fluid nature of cellular membranes, which is essential for proper cellular function.

Mechanisms in Immunomodulation and Antioxidant/Detoxifying Responses

The immunomodulatory and antioxidant effects of this compound, particularly its gut microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA), are multifaceted. These mechanisms involve the regulation of inflammatory signaling pathways, the modulation of immune cell function, and the enhancement of the body's natural defense systems against oxidative stress.

Research has demonstrated that HYA can effectively suppress the production of key inflammatory cytokines. In studies using Caco-2 cells, a human colon epithelial cell line, pretreatment with HYA significantly inhibited the secretion of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. Furthermore, in mouse models of atopic dermatitis, dietary supplementation with HYA led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α) in the skin. tandfonline.comresearchgate.net TNF-α is a pivotal cytokine in the inflammatory cascade. The suppression of these cytokines suggests a direct anti-inflammatory role for HYA at the cellular level. This inhibitory action on cytokine production is a key component of its immunomodulatory profile. noster.inc

Table 1: Effect of 10-hydroxy-cis-12-octadecenoic acid (HYA) on Inflammatory Cytokine Production

| Cell/Tissue Type | Inflammatory Stimulus | Cytokine Affected | Observed Effect | Reference |

| Caco-2 cells | IFN-γ + TNF-α | IL-8 | Significantly suppressed secretion | |

| Mouse Skin (NC/Nga mice) | Spontaneous atopic dermatitis | TNF-α | Decreased levels | tandfonline.com |

| Isolated dendritic bone marrow cells | Lipopolysaccharide (LPS) | TNF-α | Reduced levels | glpbio.comcaymanchem.com |

Table 2: Research Findings on the Inhibition of Dendritic Cell Maturation by HYA

| Cell Type | Stimulus | Compound | Finding | Reference |

| Isolated mouse bone marrow cells | Lipopolysaccharide (LPS) | (±)-10-hydroxy-12(Z)-Octadecenoic acid (100 µM) | Decreased LPS-induced maturation of dendritic cells. | glpbio.com |

| Bone marrow-derived dendritic cells (BMDCs) | Lipopolysaccharide (LPS) | γKetoC (a related metabolite) | Suppressed LPS-induced activation. | nih.govnih.gov |

The nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant and detoxifying responses. mdpi.com Activation of Nrf2 leads to the transcription of a suite of protective genes. Evidence suggests that metabolites of linoleic acid, including those structurally related to this compound, can activate this crucial pathway. mdpi.com Specifically, a metabolite known as KetoC has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, thereby boosting cellular antioxidant defenses in both mice and HepG2 cells. mdpi.com The activation of the Nrf2 pathway is a significant mechanism by which these fatty acid metabolites can mitigate cellular damage from oxidative stress. mdpi.com Some studies suggest that the anti-inflammatory effects of these metabolites are linked to the Nrf2 pathway. nih.govfrontiersin.org

The integrity of the intestinal epithelial barrier is maintained by complex protein structures known as tight junctions. Key components of these junctions include occludin and zonula occludens-1 (ZO-1), while myosin light chain kinase (MLCK) is an enzyme that can regulate barrier permeability. nih.gov Research has clearly shown that HYA plays a protective role in maintaining this barrier. In both in vitro studies with Caco-2 cells and in vivo models of colitis, HYA suppressed TNF-α-induced changes in the expression of occludin, ZO-1, and MLCK. nih.govvulcanchem.com Specifically, under inflammatory conditions that would typically decrease occludin and ZO-1 and increase MLCK, HYA helped to restore their normal expression levels. wjgnet.com Furthermore, in a mouse model of atopic dermatitis, feeding with HYA resulted in increased levels of claudin-1, another essential tight junction protein, in the skin. tandfonline.comresearchgate.net

Table 3: Impact of HYA on Tight Junction-Related Molecules

| Molecule | Cell/Animal Model | Condition | Effect of HYA | Reference |

| Occludin | Caco-2 cells, Mouse colon | TNF-α-induced barrier impairment, DSS-induced colitis | Suppressed changes in expression, preserved stability. | nih.govwjgnet.com |

| Zonula Occludens-1 (ZO-1) | Caco-2 cells, Mouse colon | TNF-α-induced barrier impairment, DSS-induced colitis | Suppressed changes in expression, preserved stability. | nih.govwjgnet.com |

| Myosin Light Chain Kinase (MLCK) | Caco-2 cells | IFN-γ + TNF-α induced changes | Restored expression levels. | |

| Claudin-1 | Mouse Skin (NC/Nga mice) | Spontaneous atopic dermatitis | Increased levels. | tandfonline.comresearchgate.net |

Activation of Antioxidant/Detoxifying Pathways (e.g., Nrf2 pathway)

Contributions to Intercellular Communication Networks

This compound and its metabolites are not merely structural components but also active signaling molecules that contribute to complex intercellular communication networks. oup.comoup.com A primary mechanism for this is through the activation of G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120. frontiersin.orgresearchgate.net HYA has been identified as a potent agonist for these receptors. researchgate.net

The activation of GPR40 by HYA has been shown to trigger downstream signaling cascades, such as the GPR40-MEK-ERK pathway. nih.gov This signaling is crucial for its barrier-protective effects in the intestine, as it helps to modulate the expression of TNF receptor 2 (TNFR2). researchgate.netnih.gov Beyond the gut, HYA's interaction with GPCRs contributes to systemic metabolic regulation, including the promotion of glucagon-like peptide-1 (GLP-1) secretion, which plays a role in glucose homeostasis. noster.inc These fatty acid metabolites, therefore, act as chemical messengers, translating information from the gut microbiome to host cells and influencing physiological processes ranging from inflammation and barrier function to metabolic control. oup.comoup.com

Advanced Analytical Methodologies for Cis 12 Octadecenoic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of fatty acids, enabling the separation of complex mixtures into individual components. For cis-12-Octadecenoic acid and its isomers, both gas and liquid chromatography are indispensable tools.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for fatty acid analysis. nih.govgcms.cz To make fatty acids like this compound suitable for GC analysis, they must first be converted into their volatile fatty acid methyl ester (FAME) derivatives. caymanchem.comgcms.czcabidigitallibrary.org This derivatization is a critical sample preparation step. oup.comjfda-online.com

The GC-MS analysis of FAMEs allows for the separation and identification of various fatty acids based on their retention times and mass spectra. nih.govnih.gov Capillary GC columns, such as those with Carbowax-20M or cyanosilicone stationary phases, are commonly employed. oup.com High-resolution capillary GC can separate many positional and geometric isomers of octadecenoic acid. dntb.gov.ua For instance, a study on the metabolism of this compound in mice utilized capillary GC and GC-MS for the analysis of methyl esters derived from hepatic lipids, providing direct evidence of its incorporation into these lipids. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers even greater separation power for complex mixtures of FAME isomers that may co-elute in one-dimensional GC. gcms.cz

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Conversion of fatty acids to volatile esters (FAMEs). Reagents like BF₃-methanol or N,N-Dimethylformamide dimethylacetal are used. cabidigitallibrary.orgoup.comjfda-online.com | Essential for making this compound amenable to GC analysis. caymanchem.com |

| GC Column | Typically a long capillary column with a polar stationary phase (e.g., cyanosilicone, Carbowax-20M). oup.com | The choice of column is critical for resolving positional isomers like this compound from other C18:1 isomers. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID). researchgate.net | MS provides structural information for definitive identification of this compound methyl ester based on its mass spectrum. nih.govnih.gov |

| Analysis | Separation is based on boiling point and polarity. Retention time is used for identification against standards. | Allows for quantification and confirmation of the presence of this compound in a sample. nih.gov |

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for the separation of fatty acid isomers without the need for high-temperature analysis, which can risk isomerization. researchgate.netnih.gov HPLC methods are especially valuable for purifying isomers and for analyzing fatty acids that are difficult to separate by GC. nih.govnih.gov

Silver ion HPLC (Ag+-HPLC) is a powerful variant that separates unsaturated fatty acids based on the number, position, and configuration (cis/trans) of their double bonds. nih.govnih.gov This technique can be used to separate positional isomers of octadecenoic acid, including this compound, often after derivatization to enhance detection by UV or fluorescence detectors. nih.gov For instance, derivatization to p-methoxyphenacyl esters allows for excellent separation of both positional and configurational octadecenoic acid isomers on a single silver ion column with UV detection. nih.gov

Reversed-phase HPLC (RP-HPLC) is also widely used. The separation is based on the hydrophobicity of the fatty acids. mdpi.comjsbms.jp The elution order of unsaturated fatty acid isomers in RP-HPLC can be influenced by the position of the double bond relative to the omega carbon. jsbms.jp For C18:1 isomers, the elution order is often ω-7 (cis-vaccenic), followed by ω-9 (oleic), and then ω-12 (petroselinic acid, cis-6-octadecenoic acid), indicating that isomers with double bonds closer to the carboxyl group tend to elute later. jsbms.jpbiorxiv.org The use of modern columns, such as those with C18 or C30 stationary phases, enhances the separation of structurally related isomers. thermofisher.comlcms.cz

| HPLC Mode | Separation Principle | Application for this compound |

| Silver Ion (Ag+-HPLC) | Interaction between silver ions on the stationary phase and the π-electrons of the double bonds. nih.gov | Excellent for resolving positional and geometric (cis/trans) isomers of octadecenoic acid. nih.govnih.gov |

| Reversed-Phase (RP-HPLC) | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on hydrophobicity. mdpi.comjsbms.jp | Separates isomers based on chain length and degree of unsaturation. Positional isomers can be resolved, with elution order depending on double bond position. jsbms.jp |

| Derivatization | Often required to add a UV-absorbing or fluorescent tag for sensitive detection. nih.gov | Enables detection and quantification at low concentrations. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Mass Spectrometry-Based Lipidomics Approaches

Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry (MS) for its sensitivity and specificity. MS-based approaches are central to identifying and quantifying specific lipid molecules like this compound within the broader lipidome.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. jst.go.jpresearchgate.net This technique is ideal for targeted metabolomics, where specific, known metabolites like this compound are quantified. lcms.cz In a typical LC-MS/MS workflow, lipids are first extracted from a biological sample, separated by LC, and then ionized (commonly using electrospray ionization, ESI) before entering the mass spectrometer. nih.gov

The mass spectrometer operates in modes like Multiple Reaction Monitoring (MRM) to selectively detect a specific precursor ion (the molecular ion of the target analyte) and its characteristic product ions generated by collision-induced dissociation. lcms.cznih.gov This high specificity allows for accurate quantification even in highly complex samples. jst.go.jpresearchgate.net For example, a targeted lipidomics method using LC-MS/MS was developed to comprehensively analyze fatty acid metabolites produced by gut microbiota, including hydroxy fatty acids derived from octadecenoic acids. jst.go.jpresearchgate.netjsbms.jp This approach has been successfully used to study the production of metabolites like 10-hydroxy-cis-12-octadecenoic acid in various biological samples. jst.go.jpnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in vivo. mdpi.com By introducing atoms of a heavy isotope, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), into a molecule like this compound, researchers can track its absorption, distribution, and transformation within a biological system. mdpi.comjst.go.jpnih.gov

In one key study, triglycerides containing deuterium-labeled this compound (12c-18:1), trans-12-octadecenoic acid (12t-18:1), and cis-9-octadecenoic acid (9c-18:1) were fed to human subjects. nih.gov Each isomer was labeled with a different number of deuterium atoms, allowing them to be distinguished by mass spectrometry. nih.gov The analysis of plasma and lipoprotein lipids via GC-MS revealed how these isomers were absorbed and distributed. nih.govnih.gov The results showed that this compound was well absorbed and that its distribution varied among different lipoprotein lipid classes. nih.gov Such studies provide invaluable insights into the distinct metabolic handling of different fatty acid isomers. jst.go.jp

| Isotopic Labeling Finding | Methodology | Significance |

| This compound is well absorbed by humans. nih.gov | Feeding of deuterium-labeled triglycerides followed by GC-MS analysis of chylomicron lipids. | Demonstrates bioavailability and entry into metabolic pathways. |

| Plasma phospholipid fractions selectively incorporate this compound in preference to oleic acid (9c-18:1). nih.gov | GC-MS analysis of plasma lipid classes after ingestion of a mixture of deuterium-labeled fatty acids. | Reveals selective uptake and incorporation into specific lipid pools, indicating distinct biological roles. |

| No desaturation of this compound to linoleic acid was detected. nih.gov | Mass spectrometric analysis of lipids from subjects fed deuterium-labeled this compound. | Provides information on its metabolic stability and pathways it does not enter. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Profiling

Sample Preparation and Derivatization Considerations for Comprehensive Analysis

The quality and accuracy of any analysis of this compound depend critically on the methods used for sample preparation. This involves extracting the lipids from their biological matrix and often includes a derivatization step to improve their analytical properties.

Lipid Extraction: The first step is the quantitative extraction of lipids from the sample (e.g., plasma, tissues, food). capes.gov.br Common methods include the Folch extraction (chloroform/methanol) or the Bligh-Dyer method. nih.gov More recent protocols may use methyl tert-butyl ether (MTBE) for improved efficiency and safety. nih.gov The choice of solvent system is crucial to ensure that lipids of varying polarities, including free fatty acids and those esterified in triglycerides or phospholipids, are recovered.

Derivatization: For many analytical techniques, especially GC, derivatization is essential. As mentioned, fatty acids are typically converted to Fatty Acid Methyl Esters (FAMEs) to increase their volatility. gcms.czcabidigitallibrary.org Reagents used for this purpose include:

Boron trifluoride (BF₃) in methanol: A widely used but harsh reagent. cabidigitallibrary.orgjfda-online.com

Acid-catalyzed esterification (e.g., with methanolic HCl or H₂SO₄): Effective but can cause degradation of polyunsaturated fatty acids. jfda-online.com

Base-catalyzed transesterification (e.g., with sodium methoxide): A rapid and mild method suitable for esterified fatty acids. jfda-online.com

N,N-Dimethylformamide dimethylacetal: An alternative that avoids highly explosive or harsh reagents. oup.comscispace.com

For HPLC analysis, derivatization is performed to attach a chromophore or fluorophore to the fatty acid's carboxyl group, enabling sensitive UV or fluorescence detection. nih.govjafs.com.pl For example, derivatization with 2,4'-dibromoacetophenone (B128361) allows for highly sensitive analysis by RP-HPLC with UV detection. jafs.com.pl Careful selection of the derivatization method is vital to avoid the formation of artifacts or the isomerization of double bonds, which would compromise the analysis of specific isomers like this compound. oup.comjafs.com.pl

Comparative Biochemical and Metabolic Investigations of Cis 12 Octadecenoic Acid

Metabolic Differentiation from Positional and Geometric Isomers of Octadecenoic Acid (e.g., cis-9-Octadecenoic Acid, trans-12-Octadecenoic Acid)

The metabolic fate of cis-12-octadecenoic acid is significantly influenced by the position and geometry of its double bond when compared to its isomers, such as oleic acid (cis-9-octadecenoic acid) and trans-12-octadecenoic acid. While all are 18-carbon monounsaturated fatty acids, their structural differences lead to distinct pathways of absorption, incorporation into lipids, and subsequent metabolic transformations.

A study in humans using deuterium-labeled fatty acids revealed that both this compound and trans-12-octadecenoic acid are well absorbed. However, their distribution into plasma lipid fractions differs significantly from that of oleic acid. Notably, all phospholipid fractions showed a selective preference for incorporating both cis-12 and trans-12-octadecenoic acid over oleic acid. In contrast, neutral lipids, particularly cholesteryl esters, discriminated against the incorporation of the 12-octadecenoic acid isomers, with a more pronounced discrimination against the trans-12 isomer.

Furthermore, research has shown that this compound is not desaturated to form linoleic acid in humans. This is a critical metabolic distinction, as it indicates that this compound does not serve as a precursor for this essential fatty acid. In some animal and microbial systems, the potential for desaturation of this compound to linoleic acid has been observed, but this is not a significant pathway in humans. scispace.com

In terms of oxidation, trans isomers of octadecenoic acid, in general, are more readily oxidized for energy production compared to their cis counterparts. Studies on perfused rat livers have shown that trans fatty acids lead to higher production of ketone bodies, indicative of increased beta-oxidation, while cis isomers tend to be channeled more towards triacylglycerol synthesis and secretion in very-low-density lipoproteins (VLDL). nih.gov

The following table summarizes the key metabolic distinctions between this compound and its isomers.

| Feature | This compound | cis-9-Octadecenoic Acid (Oleic Acid) | trans-12-Octadecenoic Acid |

| Absorption | Well absorbed | Well absorbed | Well absorbed |

| Incorporation into Phospholipids | Preferentially incorporated over oleic acid | Less preferred than 12-isomers | Preferentially incorporated over oleic acid |

| Incorporation into Cholesteryl Esters | Discriminated against | Preferred | Strongly discriminated against |

| Desaturation to Linoleic Acid | Not observed in humans scispace.com | Not a substrate for this conversion | Not a substrate for this conversion |

| Primary Metabolic Fate | Incorporation into complex lipids | Esterification into triacylglycerols | Beta-oxidation for energy |

Comparative Effects on Host Lipid Metabolism and Lipogenic Enzyme Activities

The structural characteristics of this compound also dictate its influence on the enzymes involved in lipid synthesis (lipogenesis). In a study on mice fed high-carbohydrate diets, this compound, much like saturated fatty acids and oleic acid, had minimal to no effect on the activity levels of several key hepatic lipogenic enzymes. nih.gov These enzymes include fatty acid synthase, malic enzyme, citrate (B86180) cleavage enzyme, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and acetyl-CoA carboxylase. nih.gov

This is in stark contrast to the effects of polyunsaturated fatty acids like linoleic acid (cis-9, cis-12-octadecadienoic acid), which are known to significantly suppress the activity of these enzymes. nih.gov The research suggests that for a fatty acid to exert this suppressive effect, the presence of both a cis-9 and a cis-12 double bond within the same molecule is necessary. nih.gov

While direct comparative studies on the effects of this compound and its trans-12 isomer on the full spectrum of lipogenic enzymes are limited, the general understanding of trans fatty acids suggests they may have different regulatory roles. For instance, some trans fatty acid isomers have been shown to inhibit the activity of desaturase enzymes, such as stearoyl-CoA desaturase (SCD), which is responsible for synthesizing monounsaturated fatty acids. cambridge.org

The table below outlines the comparative effects of different octadecenoic acid isomers on key lipogenic enzymes, based on available research.

| Enzyme | Effect of this compound | Effect of cis-9-Octadecenoic Acid | Effect of trans-12-Octadecenoic Acid (Inferred) |

| Fatty Acid Synthase | Little to no influence nih.gov | Little to no influence nih.gov | Likely minimal direct effect |

| Acetyl-CoA Carboxylase | Little to no influence nih.gov | Little to no influence nih.gov | May have inhibitory effects depending on the specific isomer |

| Stearoyl-CoA Desaturase (SCD) | Minimal direct effect reported | Substrate | Some trans isomers are inhibitory |

| Δ5 and Δ6 Desaturases | May interact with the metabolism of other fatty acids | Substrate for further desaturation | Can inhibit the activity towards essential fatty acids |

Interplay with Other Dietary Fatty Acids in Complex Biological Systems

In a mixed dietary context, this compound interacts with other fatty acids, influencing their metabolism and tissue distribution. A significant finding from human studies is that the incorporation of 12-octadecenoic acid isomers (both cis and trans) into plasma triglycerides, phosphatidylcholine, and sphingomyelin (B164518) is associated with a notable reduction in the percentage of linoleic acid and arachidonic acid in these lipid fractions. This suggests a competitive interaction at the level of enzymes responsible for esterifying fatty acids into complex lipids.

Furthermore, the metabolism of this compound is intricately linked with that of linoleic acid through the activity of gut microbiota. Certain species of gut bacteria, such as Lactobacillus plantarum, can hydrate (B1144303) the double bond of linoleic acid to produce 10-hydroxy-cis-12-octadecenoic acid. researchgate.nettandfonline.comocl-journal.orgnih.gov This metabolite has been shown to possess its own biological activities, including anti-inflammatory effects and the ability to modulate host energy metabolism. nih.govtandfonline.com This conversion represents a direct interplay where one dietary fatty acid is transformed into another bioactive compound within the host's biological system.

The presence of this compound can also influence the desaturation and elongation of essential fatty acids. In cultured glioma cells, the 12-cis isomer of octadecenoic acid was observed to enhance the incorporation of labeled linoleic acid into triacylglycerol. sci-hub.se This suggests that this compound can alter the partitioning of other fatty acids between different lipid pools.

The following table summarizes the observed interplay between this compound and other dietary fatty acids.

| Interacting Fatty Acid | Nature of Interplay | Outcome |

| Linoleic Acid | Competitive incorporation into plasma lipids | Reduction of linoleic acid in plasma triglycerides, phosphatidylcholine, and sphingomyelin |

| Arachidonic Acid | Competitive incorporation into plasma lipids | Reduction of arachidonic acid in plasma triglycerides, phosphatidylcholine, and sphingomyelin |

| Linoleic Acid | Gut microbial metabolism | Conversion to 10-hydroxy-cis-12-octadecenoic acid researchgate.nettandfonline.comocl-journal.orgnih.gov |

| Linoleic Acid | Influence on lipid partitioning (in vitro) | Enhanced incorporation of linoleic acid into triacylglycerol in glioma cells sci-hub.se |

常见问题

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic steps in detail, including solvent batch numbers, catalyst purity, and reaction monitoring methods (e.g., TLC R values). Share protocols via platforms like protocols.io and validate through interlaboratory studies. Use QC/QA checklists aligned with ISO 17025 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。